
Urapidil
Overview
Description
Urapidil is a sympatholytic antihypertensive drug primarily used to manage high blood pressure. It functions as an alpha-1 adrenoceptor antagonist and a serotonin 5-HT1A receptor agonist . This dual mechanism allows it to lower blood pressure without causing reflex tachycardia, a common side effect of other antihypertensive medications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urapidil involves multiple steps. One common method starts with the reaction of 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to produce 6-(3-hydroxypropylamino)-1,3-dimethyluracil. This intermediate is then reacted with thionyl chloride to form 6-(3-chloropropylamino)-1,3-dimethyluracil. Finally, this compound reacts with 1-(2-methoxyphenyl)piperazine hydrochloride to yield this compound .
Industrial Production Methods: In industrial settings, this compound hydrochloride injections are prepared by mixing this compound hydrochloride with an osmotic pressure regulator and an acid-base buffer pair. The pH is adjusted to 5.9-6.5 to enhance stability. The temperature during the preparation process is controlled to be below 60°C to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Urapidil undergoes various chemical reactions, including addition, substitution, and complexation reactions. For instance, the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by ytterbium triflate in acetonitrile, forms a key intermediate .
Common Reagents and Conditions:
Addition Reaction: Catalyzed by ytterbium triflate in acetonitrile.
Substitution Reaction: Involves thionyl chloride and 1-(2-methoxyphenyl)piperazine hydrochloride.
Major Products: The primary product of these reactions is this compound itself, which is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Scientific Research Applications
Treatment of Hypertension
Urapidil is primarily used for managing both acute and chronic hypertension. Studies have demonstrated its effectiveness in lowering systolic blood pressure significantly:
- Oral Administration : A study showed that this compound at a dose of 120 mg once daily reduced blood pressure from 161/102 mmHg to 139/90 mmHg (p < 0.001) .
- Intravenous Administration : In elderly patients with hypertension and heart failure, this compound was associated with lower mean systolic blood pressure compared to nitroglycerin (110.1 mmHg vs. 126.4 mmHg, p = 0.022) .
Acute Heart Failure
This compound has shown promising results in treating acute heart failure, particularly in patients with concurrent hypertension:
- Efficacy : In a randomized controlled trial, patients receiving this compound exhibited improved cardiac function (left ventricular ejection fraction increased from baseline) and lower levels of N-terminal pro b-type natriuretic peptide after treatment .
- Safety Profile : The treatment was well-tolerated with fewer adverse events such as headache and tachycardia compared to nitroglycerin .
Comparative Efficacy
A comprehensive comparison of this compound with other antihypertensive agents indicates its favorable profile:
Drug | Response Rate (%) | Adverse Effects |
---|---|---|
This compound | 40 - 70 | Dizziness, headache, nausea |
Nitroglycerin | Variable | Headache, hypotension |
Metoprolol | Variable | Fatigue, bradycardia |
Captopril | Variable | Cough, hyperkalemia |
This table illustrates that while this compound has a comparable response rate to established antihypertensive drugs, it tends to have a more favorable side effect profile.
Case Studies and Clinical Trials
Several notable studies highlight the clinical applications of this compound:
- A study involving older patients with acute heart failure demonstrated that this compound not only lowered blood pressure effectively but also improved cardiac output and left ventricular function without significant adverse effects .
- Another trial compared intravenous this compound with nitroglycerin in hypertensive emergencies and found that this compound provided better hemodynamic stability and fewer side effects .
Mechanism of Action
Urapidil exerts its antihypertensive effects by blocking peripheral alpha-1 adrenoceptors, which reduces peripheral resistance and lowers blood pressure. Additionally, it stimulates serotonin 5-HT1A receptors in the central nervous system, contributing to its central sympatholytic effect . This dual mechanism helps prevent reflex tachycardia, making this compound unique among antihypertensive agents .
Comparison with Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor agonist activity.
Clonidine: A centrally acting antihypertensive that stimulates alpha-2 adrenoceptors, unlike urapidil’s serotonin receptor activity.
Doxazosin: Similar to prazosin but with a longer duration of action.
Uniqueness: this compound’s combination of alpha-1 adrenoceptor antagonism and serotonin 5-HT1A receptor agonism sets it apart from other antihypertensive agents. This dual action not only lowers blood pressure but also minimizes the risk of reflex tachycardia, a significant advantage over other medications .
Biological Activity
Urapidil is a pharmacological agent primarily used in the treatment of hypertension. It exhibits unique biological activities, acting as an antihypertensive agent through multiple mechanisms, including alpha-1 adrenergic receptor blockade and central nervous system effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily functions by blocking postsynaptic alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure. Additionally, it has central effects that modulate the activity of cerebral centers responsible for cardiovascular regulation, thereby inhibiting sympathetic tone .
Key Mechanisms:
- Alpha-1 Receptor Blockade: Reduces vasoconstriction.
- Central Nervous System Modulation: Lowers sympathetic outflow.
- Serotonin Receptor Interaction: Involved in the modulation of blood pressure.
Pharmacokinetics
The pharmacokinetic profile of this compound reveals a biphasic elimination pattern after intravenous administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Volume of Distribution | 0.8 (0.6-1.2) l/kg |
Plasma Protein Binding | 80% |
Half-Life (Distribution Phase) | ~35 minutes |
Half-Life (Elimination Phase) | 2.7 (1.8-3.9) hours |
Renal Excretion | 50-70% as metabolites |
This compound is predominantly metabolized in the liver, with its metabolites contributing minimally to its antihypertensive effects .
Clinical Efficacy
Case Study: Intravenous this compound in Hypertensive Emergencies
A study compared intravenous this compound with nitroglycerin in older patients with hypertensive emergencies. The findings indicated that this compound resulted in significantly lower systolic blood pressure (SBP) without altering heart rate:
- Mean SBP (Day 7):
- This compound: 110.1 ± 6.5 mm Hg
- Nitroglycerin: 126.4 ± 8.1 mm Hg
- Left Ventricular Ejection Fraction Improvement:
- This compound: 62.2 ± 3.4%
- Nitroglycerin: 51.0 ± 2.4%
These results suggest that this compound not only effectively manages blood pressure but also preserves cardiac function better than traditional treatments .
Anti-inflammatory and Antioxidant Properties
Recent research explored the anti-inflammatory and antioxidant properties of this compound in a model of ovarian torsion detorsion injury in rats:
Treatment Group | SOD Levels | MDA Levels | IL-1β Immunopositivity |
---|---|---|---|
T/D Group | Decreased | Increased | High |
T/D + this compound (0.5 mg/kg) | Elevated | No significant change | Moderate |
T/D + this compound (5 mg/kg) | Significantly elevated | Decreased | Low |
The study concluded that this compound treatment significantly mitigated oxidative stress and inflammatory markers, demonstrating its potential beyond cardiovascular applications .
Safety Profile
This compound has been shown to have a favorable safety profile in clinical settings:
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms underlying Urapidil’s antihypertensive effects, and how can these be experimentally validated?
this compound exerts dual mechanisms: peripheral α1-adrenoceptor blockade and central serotonin 5-HT1A receptor activation, leading to vasodilation and sympathoinhibition . To validate these, researchers should employ in vitro receptor-binding assays (e.g., radioligand competition studies for α1-adrenoceptors) and in vivo models measuring blood pressure responses after selective receptor antagonism (e.g., using 5-HT1A antagonists like WAY-100635). Electroencephalogram (EEG) or microdialysis in animal models can confirm central nervous system involvement .
Q. What are the standard outcome measures for evaluating this compound’s efficacy in acute heart failure (AHF) trials?
Key endpoints include:
- Hemodynamic parameters : Systolic blood pressure (SBP), cardiac index (CI), left ventricular ejection fraction (LVEF) .
- Biomarkers : NT-proBNP levels to assess cardiac stress .
- Organ function : Liver enzymes (ALT/AST) and creatinine for renal safety . Trials should adhere to CONSORT guidelines, with stratified randomization for comorbidities like diabetes, where this compound’s safety profile is advantageous .
Advanced Research Questions
Q. How can researchers resolve discrepancies between this compound’s plasma concentration and its observed therapeutic effects?
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. This compound’s protein-binding kinetics may explain mismatches between total plasma levels and free drug availability . Researchers should:
- Measure binding rate constants using equilibrium dialysis or ultrafiltration.
- Develop a two-compartment model distinguishing bound vs. free drug.
- Corrogate in vitro binding data with in vivo hemodynamic responses in animal models . Meta-analyses integrating small-sample data (e.g., subgroup analyses by renal/hepatic function) can further clarify dose-response relationships .
Q. What methodological strategies mitigate bias in meta-analyses comparing this compound to traditional therapies like nitroglycerin?
- Strict inclusion criteria : Limit to randomized controlled trials (RCTs) with blinded outcome assessment .
- Sensitivity analyses : Exclude studies with high risk of design flaws (e.g., unreported randomization methods).
- Ethnic variability adjustment : Use mixed-effects models to account for geographic bias (e.g., Chinese vs. global populations) .
- Publication bias assessment : Funnel plots and Egger’s test to detect missing studies .
Q. How should multi-center trials be designed to assess this compound’s efficacy across diverse populations?
- PICO framework : Define Population (e.g., elderly hypertensive AHF patients), Intervention (this compound dosing protocols), Comparison (nitroglycerin/other vasodilators), Outcomes (30-day mortality, LVEF improvement) .
- Ethnic stratification : Pre-specify subgroups by genetic/regional factors (e.g., CYP2D6 metabolizer status affecting drug clearance) .
- Data harmonization : Centralized labs for biomarker analysis (NT-proBNP) to reduce inter-site variability .
Q. Methodological Considerations
- FINER criteria : Ensure questions are Feasible (e.g., access to protein-binding assays), Interesting (mechanistic novelty), Novel (comparisons with newer vasodilators), Ethical (renal/hepatic monitoring), and Relevant (clinical guidelines updates) .
- Pre-registration : Submit analysis plans specifying statistical methods (e.g., Cox regression for survival outcomes) and handling of missing data (multiple imputation) before trial initiation .
Properties
IUPAC Name |
6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGLRUYEQNHPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021425 | |
Record name | Urapidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-75-1 | |
Record name | Urapidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34661-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urapidil [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urapidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12661 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | urapidil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urapidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urapidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | URAPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.